Istaroxime oxalate

Description

Properties

IUPAC Name |

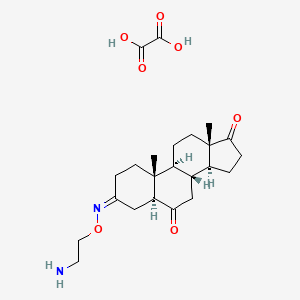

(3Z,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O3.C2H2O4/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20;3-1(4)2(5)6/h14-17H,3-12,22H2,1-2H3;(H,3,4)(H,5,6)/b23-13-;/t14-,15-,16-,17+,20+,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLPXHFMMRXIHT-IBLOMREBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC/C(=N/OCCN)/C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Dual Mechanism of Istaroxime: A Novel Luso-Inotropic Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Istaroxime is a first-in-class intravenous agent for the treatment of acute heart failure, distinguished by its unique dual mechanism of action that confers both inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) properties. Unlike traditional inotropic agents that can be associated with adverse outcomes, Istaroxime offers a potentially safer and more effective therapeutic profile.[1][2][3] This technical guide provides an in-depth exploration of Istaroxime's core mechanisms: the stimulation of the sarco/endoplasmic reticulum Ca²⁺-ATPase isoform 2a (SERCA2a) and the inhibition of the Na⁺/K⁺-ATPase (NKA). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways to support further research and development in this area.

Introduction: The Dual Action of Istaroxime

Heart failure is often characterized by impaired calcium cycling within cardiomyocytes.[4] Istaroxime addresses this by simultaneously targeting two key regulators of intracellular ion concentration.[1][5]

-

SERCA2a Stimulation: Istaroxime enhances the activity of SERCA2a, the protein responsible for sequestering calcium ions (Ca²⁺) from the cytosol back into the sarcoplasmic reticulum (SR) during diastole. This action improves myocardial relaxation (lusitropy) and increases the SR Ca²⁺ load available for subsequent contractions.[4][5][6]

-

Na⁺/K⁺-ATPase Inhibition: By inhibiting the Na⁺/K⁺-ATPase, Istaroxime causes a rise in intracellular sodium (Na⁺). This, in turn, reduces the activity of the Na⁺/Ca²⁺ exchanger (NCX) in its forward mode, leading to an increase in intracellular Ca²⁺ concentration during systole, thereby boosting contractility (inotropism).[4][5]

This combined luso-inotropic effect allows Istaroxime to improve both systolic and diastolic function, a significant advantage in the management of acute heart failure.[7]

Quantitative Data on Istaroxime Activity

The following tables summarize the key quantitative parameters of Istaroxime's interaction with its molecular targets, compiled from various preclinical studies.

Table 1: Istaroxime Inhibition of Na⁺/K⁺-ATPase (NKA)

| Parameter | Species/Tissue | Value | Reference |

| IC₅₀ | Dog Kidney (Purified) | 0.45 µM | [6] |

| IC₅₀ | General | 407.5 nM | [8] |

| IC₅₀ | Rat Myocytes (INKA) | 32 ± 4 µM | [9] |

| IC₅₀ | Cardiac Preparations | 84 ± 20 µmol/L | [9] |

| IC₅₀ | Renal Preparations | 55 ± 19 µmol/L | [9] |

Table 2: Istaroxime Stimulation of SERCA2a

| Effect | Preparation | Concentration | Result | Reference |

| Vmax Increase | Dog Cardiac SR Vesicles (Healthy) | 50 nM | +22% | [6] |

| Vmax | Dog Cardiac SR Vesicles (Failing) | 0.1 nM | 0.95 ± 0.053 (vs. 0.736 ± 0.044 control) | [6] |

| Kd(Ca²⁺) | Dog Cardiac SR Vesicles (Healthy) | 50 nM | No significant change | [6] |

| Kd(Ca²⁺) Decrease | Guinea Pig SR Preparations | 100 nM | ~20% | [10] |

SR: Sarcoplasmic Reticulum

Molecular Mechanisms and Signaling Pathways

Na⁺/K⁺-ATPase Inhibition and Inotropic Effect

Istaroxime inhibits the Na⁺/K⁺-ATPase, an enzyme crucial for maintaining the electrochemical gradients of Na⁺ and K⁺ across the cell membrane. This inhibition leads to an accumulation of intracellular Na⁺. The increased cytosolic Na⁺ alters the driving force for the Na⁺/Ca²⁺ exchanger (NCX), reducing Ca²⁺ efflux from the cell. The resulting elevation in cytosolic Ca²⁺ during systole enhances the binding of Ca²⁺ to troponin C, leading to a more forceful contraction of the myocardial sarcomeres.

Caption: Istaroxime's inhibition of Na+/K+-ATPase leads to increased intracellular Ca²⁺ and enhanced contractility.

SERCA2a Stimulation and Lusitropic Effect

In heart failure, the inhibitory protein phospholamban (PLN) is often unphosphorylated, leading to significant inhibition of SERCA2a activity. Istaroxime directly stimulates SERCA2a by relieving this inhibition, a mechanism independent of cAMP/PKA signaling.[6][11] It is proposed that Istaroxime facilitates the dissociation of PLN from the SERCA2a/PLB complex.[6][11] This enhanced SERCA2a activity accelerates the re-uptake of Ca²⁺ from the cytosol into the SR during diastole. This rapid lowering of cytosolic Ca²⁺ promotes myocardial relaxation (lusitropy) and also ensures a higher Ca²⁺ load in the SR for the next systolic contraction.

Caption: Istaroxime stimulates SERCA2a by relieving PLN inhibition, improving myocardial relaxation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Istaroxime's activity. The following protocols are synthesized from published research.[9][12][13][14][15]

Na⁺/K⁺-ATPase (NKA) Activity Assay

This protocol determines NKA activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Workflow:

Caption: Workflow for determining Na+/K+-ATPase activity via a colorimetric assay.

Detailed Steps:

-

Sample Preparation: Prepare tissue homogenates (e.g., from heart or kidney) in a suitable buffer (e.g., Tris-sucrose buffer) and determine the protein concentration.[13]

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-acetate), NaCl, KCl, MgCl₂, and ATP.[16]

-

Assay Conditions: Set up two sets of reactions for each sample:

-

Total ATPase Activity: Sample + Reaction Mixture.

-

Ouabain-Insensitive ATPase Activity: Sample + Reaction Mixture + Ouabain (a specific NKA inhibitor).

-

-

Incubation: Incubate all samples at 37°C for a specific time (e.g., 10-20 minutes).[16]

-

Reaction Termination: Stop the reaction by adding an acid, such as perchloric or trichloroacetic acid.

-

Phosphate Detection: Centrifuge the samples to pellet the protein. Measure the concentration of inorganic phosphate (Pi) in the supernatant using a colorimetric method, such as the Fiske-Subbarow or malachite green assay, by measuring absorbance at a specific wavelength (e.g., 660 nm).[16]

-

Calculation: The Na⁺/K⁺-ATPase activity is the difference between the Pi produced in the absence and presence of ouabain. Results are typically expressed as µmol of Pi per milligram of protein per hour.

SERCA2a Activity Assay

SERCA2a activity can be measured by quantifying ATP hydrolysis or by monitoring Ca²⁺ uptake into SR vesicles.

Workflow:

Caption: Workflow for determining SERCA2a activity and kinetics.

Detailed Steps (ATP Hydrolysis Method):

-

Sample Preparation: Isolate SR-enriched microsomes from cardiac tissue through differential centrifugation.

-

Reaction Buffer: Prepare a reaction buffer containing various concentrations of free Ca²⁺, buffer (e.g., MOPS or HEPES), MgCl₂, and a Ca²⁺ ionophore (e.g., A23187) to prevent Ca²⁺ accumulation within the vesicles from inhibiting the enzyme.

-

Assay Procedure:

-

Add the SR preparation to the reaction buffer.

-

Initiate the reaction by adding ATP. The reaction is often coupled to a pyruvate kinase/lactate dehydrogenase (PK/LDH) system where ADP production is linked to NADH oxidation, which can be monitored spectrophotometrically.[17] Alternatively, the release of Pi can be measured as in the NKA assay.

-

-

Data Analysis: The rate of ATP hydrolysis is measured at different Ca²⁺ concentrations. The data are then fitted to a sigmoidal curve to determine the maximal velocity (Vmax) and the Ca²⁺ concentration required for half-maximal activation (Kd).[6][9] Istaroxime's effect is assessed by comparing these parameters in its presence versus its absence.

Conclusion and Future Directions

Istaroxime represents a significant advancement in the pharmacological management of acute heart failure. Its dual mechanism of inhibiting Na⁺/K⁺-ATPase and stimulating SERCA2a provides a balanced approach to improving cardiac function, enhancing both contractility and relaxation.[4][5] The data and protocols presented in this guide offer a foundational resource for researchers in cardiovascular pharmacology and drug development.

Future research should continue to explore the long-term safety and efficacy of Istaroxime and its metabolites. Further elucidation of the precise molecular interactions between Istaroxime and the SERCA2a/PLN complex could pave the way for the design of even more selective and potent SERCA2a activators. The unique profile of Istaroxime, particularly its ability to increase blood pressure without significantly increasing heart rate, warrants further investigation in specific patient populations, such as those with cardiogenic shock.[3][7]

References

- 1. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure [mdpi.com]

- 2. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Windtree Announces Positive Phase 2b Topline Clinical Results with Istaroxime Significantly Improving Cardiac Function and Blood Pressure in Heart Failure Patients in Early Cardiogenic Shock - BioSpace [biospace.com]

- 8. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor istaroxime: in vitro and in vivo properties and cross talk with the membrane androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. boa.unimib.it [boa.unimib.it]

- 11. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. znaturforsch.com [znaturforsch.com]

- 14. Development of a Sensitive Assay for SERCA Activity Using FRET Detection of ADP - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Development of a sensitive assay for SERCA activity using FRET detection of ADP - Analytical Methods (RSC Publishing) [pubs.rsc.org]

The Pharmacological Profile of Istaroxime: A Luso-Inotropic Agent for Heart Failure

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Istaroxime is a novel intravenous luso-inotropic agent under investigation for the treatment of acute heart failure (AHF) and cardiogenic shock. It possesses a unique dual mechanism of action, inhibiting the Na+/K+-ATPase and stimulating the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a). This dual action leads to an improvement in both cardiac contractility (inotropism) and relaxation (lusitropism), offering a potential advantage over existing inotropic agents. This technical guide provides an in-depth overview of the pharmacological profile of Istaroxime, including its mechanism of action, quantitative efficacy and potency data, and detailed experimental protocols for its characterization.

Introduction

Heart failure remains a leading cause of morbidity and mortality worldwide. Current inotropic therapies for acute heart failure, such as dobutamine and milrinone, are often associated with adverse effects, including increased myocardial oxygen consumption, arrhythmias, and hypotension. Istaroxime represents a new class of therapeutic agents that aims to address these limitations by enhancing cardiac function through a distinct and dual mechanism of action.[1][2] By simultaneously modulating two key players in cardiomyocyte calcium handling, the Na+/K+-ATPase and SERCA2a, Istaroxime offers a promising approach to improving cardiac performance in the acute setting.[3][4]

Mechanism of Action

Istaroxime's unique pharmacological profile stems from its ability to concurrently inhibit the Na+/K+-ATPase and stimulate SERCA2a.[3][4]

-

Inhibition of Na+/K+-ATPase: Similar to cardiac glycosides, Istaroxime inhibits the Na+/K+-ATPase, an enzyme responsible for maintaining the sodium and potassium gradients across the cardiomyocyte membrane.[5] This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, reduces the driving force for the sodium-calcium exchanger (NCX) to extrude calcium, resulting in a net increase in intracellular calcium concentration during systole. This elevation in systolic calcium enhances the interaction between actin and myosin filaments, leading to increased myocardial contractility.[6]

-

Stimulation of SERCA2a: Unlike traditional inotropes, Istaroxime also stimulates the activity of SERCA2a, the pump responsible for re-sequestering calcium into the sarcoplasmic reticulum (SR) during diastole.[1][7] In heart failure, SERCA2a function is often impaired, leading to slowed calcium reuptake and diastolic dysfunction. Istaroxime enhances SERCA2a activity by relieving the inhibitory effect of phospholamban (PLN), a regulatory protein.[1][7] This enhanced SERCA2a activity accelerates calcium removal from the cytoplasm during diastole, promoting myocardial relaxation (lusitropy). The increased calcium loading of the SR also contributes to a greater calcium release during subsequent systoles, further augmenting contractility.[6]

This dual mechanism provides a synergistic effect, improving both the force of contraction and the speed of relaxation, which can lead to improved cardiac efficiency without a significant increase in heart rate.[8]

Signaling Pathway of Istaroxime's Luso-Inotropic Action

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Istaroxime from various preclinical and clinical studies.

Table 1: In Vitro Potency of Istaroxime

| Target | Species/Tissue | Parameter | Value | Reference(s) |

| Na+/K+-ATPase | Dog Kidney | IC50 | 0.14 µM | [9] |

| Na+/K+-ATPase | Guinea Pig Kidney | IC50 | 8.5 µM | [6] |

| SERCA2a | Dog Heart (Failing) | Vmax Increase | +34% at 1 nM | [1] |

| SERCA2a | Dog Heart (Healthy) | Vmax Increase | +28% at 100 nM | [1] |

IC50: Half-maximal inhibitory concentration. Vmax: Maximum enzyme velocity.

Table 2: Hemodynamic Effects of Istaroxime in a Canine Model of Heart Failure

| Parameter | Change from Baseline | Dose | Reference(s) |

| LV dP/dtmax (Contractility) | +61% | 3 µg/kg/min | [8] |

| LV dP/dtmin (Relaxation) | +49% | 3 µg/kg/min | [8] |

| Heart Rate | No significant change | 3 µg/kg/min | [8] |

LV dP/dtmax: Maximum rate of left ventricular pressure rise. LV dP/dtmin: Maximum rate of left ventricular pressure fall.

Table 3: Clinical Hemodynamic Effects of Istaroxime in Acute Heart Failure (SEISMiC Study)

| Parameter | Change from Baseline (vs. Placebo) | Dose | Reference(s) |

| Systolic Blood Pressure (AUC 0-6h) | +22.2 mmHg x hour | 1.0-1.5 µg/kg/min | [10] |

| Cardiac Index | +0.21 L/min/m² | 1.0-1.5 µg/kg/min | [10] |

| Left Atrial Area | -1.8 cm² | 1.0-1.5 µg/kg/min | [10] |

| Left Ventricular End-Systolic Volume | -12.0 mL | 1.0-1.5 µg/kg/min | [10] |

AUC: Area under the curve.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the pharmacological profile of Istaroxime.

In Vitro Assays

Objective: To determine the inhibitory potency (IC50) of Istaroxime on Na+/K+-ATPase activity.

Methodology:

-

Enzyme Preparation: Na+/K+-ATPase is purified from a tissue source, such as porcine cerebral cortex or dog kidney.[2][11]

-

Assay Principle: The assay measures the hydrolysis of ATP to ADP and inorganic phosphate (Pi) by the Na+/K+-ATPase. The amount of Pi released is quantified, typically using a colorimetric method or a radioactive tracer ([³²P]ATP).[1][12]

-

Procedure:

-

The purified enzyme is incubated with varying concentrations of Istaroxime.

-

The enzymatic reaction is initiated by the addition of ATP.

-

The reaction is stopped after a defined period, and the amount of Pi generated is measured.

-

The concentration of Istaroxime that inhibits 50% of the enzyme activity (IC50) is calculated from the concentration-response curve.

-

Objective: To assess the stimulatory effect of Istaroxime on SERCA2a activity.

Methodology:

-

Preparation of Sarcoplasmic Reticulum (SR) Vesicles: SR vesicles are isolated from cardiac tissue (e.g., dog or guinea pig ventricle) by differential centrifugation.[1][11]

-

Assay Principle: SERCA2a activity is measured as the rate of ATP hydrolysis or the rate of calcium uptake into the SR vesicles. The ATP hydrolysis is often measured by quantifying the release of Pi, while calcium uptake is measured using a Ca²⁺-sensitive dye or radioactive ⁴⁵Ca²⁺.[1][12]

-

Procedure:

-

SR vesicles are incubated with varying concentrations of Istaroxime.

-

The reaction is initiated by the addition of ATP and a defined concentration of Ca²⁺.

-

The rate of ATP hydrolysis or Ca²⁺ uptake is measured over time.

-

The effect of Istaroxime on the maximal velocity (Vmax) and the calcium affinity (Kd) of SERCA2a is determined from the concentration-response and Ca²⁺-activation curves.[1]

-

In Vivo Models

Objective: To evaluate the luso-inotropic effects of Istaroxime in a large animal model of heart failure.

Methodology:

-

Model Induction: Chronic heart failure is induced in dogs by rapid ventricular pacing (e.g., 240 bpm) for several weeks. This leads to left ventricular dilation, reduced ejection fraction, and other hallmarks of heart failure.[13]

-

Instrumentation: Animals are instrumented for hemodynamic monitoring, including the measurement of left ventricular pressure (for dP/dtmax and dP/dtmin), arterial blood pressure, and heart rate.[13][14]

-

Drug Administration and Monitoring: Istaroxime is administered intravenously as a continuous infusion. Hemodynamic parameters are continuously recorded before, during, and after drug administration to assess its effects on cardiac contractility, relaxation, and overall cardiovascular function.[8]

Experimental Workflow for Preclinical Characterization of Istaroxime

Conclusion

Istaroxime is a promising luso-inotropic agent with a novel dual mechanism of action that addresses key pathophysiological aspects of acute heart failure. Its ability to enhance both systolic and diastolic function, coupled with a favorable hemodynamic profile observed in preclinical and clinical studies, suggests its potential as a valuable therapeutic option. Further large-scale clinical trials are warranted to fully establish its efficacy and safety in the management of patients with acute heart failure and cardiogenic shock.

References

- 1. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor istaroxime: in vitro and in vivo properties and cross talk with the membrane androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modeling heart failure in animal models for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Istaroxime, a positive inotropic agent devoid of proarrhythmic properties in sensitive chronic atrioventricular block dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. biorxiv.org [biorxiv.org]

- 11. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Canine Model of Pacing-Induced Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The evaluation of drug-induced changes in cardiac inotropy in dogs: Results from a HESI-sponsored consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. boa.unimib.it [boa.unimib.it]

Istaroxime (PST-2744): A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction and Discovery

Istaroxime, also known as PST-2744, is a novel intravenous inotropic and lusitropic agent developed for the treatment of acute heart failure (AHF) and cardiogenic shock.[1] It is a first-in-class drug with a unique dual mechanism of action that distinguishes it from other available therapies. The development of Istaroxime was driven by the need for a treatment that could improve both the contraction (inotropic effect) and relaxation (lusitropic effect) of the heart muscle without the adverse effects associated with conventional inotropes, such as increased heart rate and arrhythmias.[1][2]

The initial development of Istaroxime was carried out by sigma-tau Industrie Farmaceutiche Riunite S.p.A. Subsequently, Debiopharm acquired the development and commercialization rights, and currently, Windtree Therapeutics is leading its clinical development.

Mechanism of Action

Istaroxime exerts its therapeutic effects through a dual mechanism of action: inhibition of the Na+/K+-ATPase pump and stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a).[1][2]

Na+/K+-ATPase Inhibition

Similar to cardiac glycosides, Istaroxime inhibits the Na+/K+-ATPase pump in cardiomyocytes.[1] This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the Na+/Ca2+ exchanger (NCX), resulting in a net increase in intracellular calcium concentration. This rise in cytosolic calcium enhances the force of myocardial contraction, contributing to the positive inotropic effect of the drug.[1]

SERCA2a Activation

Unlike other Na+/K+-ATPase inhibitors, Istaroxime also directly stimulates SERCA2a activity.[1] In heart failure, the activity of SERCA2a is often impaired, leading to slowed calcium reuptake into the sarcoplasmic reticulum (SR) during diastole. This impairment contributes to diastolic dysfunction. Istaroxime stimulates SERCA2a by relieving the inhibitory effect of phospholamban (PLB), a regulatory protein.[3] This action is independent of the cAMP/PKA signaling pathway.[3] By enhancing SERCA2a activity, Istaroxime accelerates the sequestration of calcium from the cytosol back into the SR, which improves myocardial relaxation (lusitropy).[1]

The dual mechanism of Istaroxime is crucial as the SERCA2a activation counteracts the potential for calcium overload and arrhythmias that can be associated with isolated Na+/K+-ATPase inhibition.[2]

Signaling Pathway and Experimental Workflow

The signaling pathway of Istaroxime and a general experimental workflow for assessing its activity are depicted in the following diagrams.

Preclinical Development

In Vitro Studies

Istaroxime's effects on its molecular targets have been characterized in various in vitro assays.

Table 1: In Vitro Activity of Istaroxime

| Target | Assay System | Parameter | Value | Reference |

| Na+/K+-ATPase | Dog Kidney | IC50 | 0.11 µM | [4] |

| Na+/K+-ATPase | Guinea Pig Kidney | IC50 | 8.5 µM | [1] |

| SERCA2a | Dog Heart Microsomes | Vmax | ↑ 28% at 100 nM | [4] |

| SERCA2a | Failing Dog Heart Microsomes | Vmax | ↑ 34% at 1 nM | [4] |

Experimental Protocols

The inhibitory activity of Istaroxime on Na+/K+-ATPase is determined by measuring the release of 32P from [γ-32P]ATP.

-

Enzyme Preparation: A purified enzyme preparation from sources like dog or guinea pig kidney is used.[1][4]

-

Reaction Mixture: The enzyme is pre-incubated with varying concentrations of Istaroxime in a buffer containing NaCl, MgCl2, HEPES-Tris, and ATP.[4]

-

Initiation of Reaction: The reaction is initiated by adding KCl and [γ-32P]ATP.[4]

-

Incubation: The mixture is incubated at 37°C for a defined period (e.g., 15 minutes).[4]

-

Termination and Measurement: The reaction is stopped by acidification. The amount of released 32P is then quantified to determine the enzyme activity.[4]

-

Data Analysis: The concentration of Istaroxime that causes 50% inhibition of the enzyme activity (IC50) is calculated.[4]

The stimulatory effect of Istaroxime on SERCA2a is assessed by measuring 32P-ATP hydrolysis in sarcoplasmic reticulum microsomes.[4]

-

Microsome Preparation: Sarcoplasmic reticulum microsomes are prepared from cardiac tissue (e.g., dog heart).[4]

-

Pre-incubation: The microsomes are pre-incubated with Istaroxime at various concentrations.[4]

-

Assay: SERCA2a activity is measured as the fraction of 32P-ATP hydrolysis that is inhibited by cyclopiazonic acid (CPA), a specific SERCA inhibitor.[4]

-

Calcium Activation Curves: The assay is performed at different free calcium concentrations to generate calcium activation curves.[4]

-

Data Analysis: The maximum velocity (Vmax) and calcium affinity (Kd(Ca2+)) are determined by fitting the data to sigmoidal curves.[4]

Clinical Development

Istaroxime has undergone several clinical trials to evaluate its safety, pharmacokinetics, and efficacy in patients with heart failure.

Phase I Clinical Trial

The first-in-human, Phase I/II dose-escalating study assessed the safety, tolerability, and pharmacokinetics of Istaroxime in patients with chronic stable heart failure. The study demonstrated that Istaroxime was pharmacologically active and well-tolerated at doses up to 3.33 µg/kg/min.[5] The hemodynamic effects were observed to dissipate within 1-2 hours after the infusion ended.[5]

Phase II Clinical Trials

Two key Phase II clinical trials, HORIZON-HF and SEISMiC, have provided significant data on the efficacy of Istaroxime.

The HORIZON-HF trial was a randomized, double-blind, placebo-controlled study that evaluated the hemodynamic, echocardiographic, and neurohormonal effects of Istaroxime in patients hospitalized with worsening heart failure and reduced left ventricular ejection fraction.[6][7]

Table 2: Key Results of the HORIZON-HF Trial

| Parameter | Istaroxime (0.5 µg/kg/min) | Istaroxime (1.0 µg/kg/min) | Istaroxime (1.5 µg/kg/min) | Placebo | p-value (vs. Placebo) | Reference |

| Change in PCWP (mmHg) | -3.2 ± 6.8 | -3.3 ± 5.5 | -4.7 ± 5.9 | 0.0 ± 3.6 | < 0.05 for all doses | [1] |

| Change in SBP (mmHg) | - | 9.2 (combined group) | - | 2.1 | 0.008 | [6] |

| Change in Cardiac Index (L/min/m²) | - | 0.12 (combined group) | - | 0.03 | 0.57 | [6] |

| Change in Heart Rate (bpm) | ↓ | ↓ | ↓ | - | 0.008, 0.02, 0.006 respectively | [1] |

| Change in LV End-Diastolic Volume (mL) | - | - | -14.1 ± 26.3 | +3.9 ± 32.4 | 0.02 | [1] |

| Change in LV End-Systolic Volume (mL) | - | -15.8 ± 22.7 | - | -2.1 ± 25.5 | 0.03 | [1] |

The SEISMiC trial was a multicenter, randomized, double-blind, placebo-controlled study that assessed the safety and efficacy of Istaroxime in patients with acute heart failure-related pre-cardiogenic shock.

Table 3: Key Results of the SEISMiC Trial

| Parameter | Istaroxime | Placebo | p-value | Reference |

| Adjusted Mean 6h SBP AUC (mmHg × hour) | 53.1 ± 6.88 | 30.9 ± 6.76 | 0.017 | |

| Adjusted Mean 24h SBP AUC (mmHg × hour) | 291.2 ± 27.5 | 208.7 ± 27.0 | 0.025 | |

| Change in Cardiac Index at 24h (L/min/m²) | +0.21 | - | 0.016 | |

| Change in Left Atrial Area at 24h (cm²) | -1.8 | - | 0.008 | |

| Change in LV End-Systolic Volume at 24h (mL) | -12.0 | - | 0.034 |

Safety and Tolerability

Across clinical trials, Istaroxime has generally been well-tolerated. The most common adverse events reported are dose-related and include gastrointestinal symptoms (nausea and vomiting) and pain at the infusion site.[1] Importantly, Istaroxime has not been associated with an increased risk of arrhythmias or worsening renal function.[1]

Conclusion

Istaroxime represents a promising novel therapeutic agent for acute heart failure and cardiogenic shock. Its unique dual mechanism of action, combining Na+/K+-ATPase inhibition with SERCA2a activation, offers the potential for improved inotropic and lusitropic effects without the detrimental side effects of existing therapies. The positive results from Phase II clinical trials support its continued development, with the potential to address a significant unmet medical need in the management of acute cardiac conditions. Further large-scale clinical trials are warranted to fully establish its long-term safety and efficacy.

References

- 1. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. Hemodynamic, Echocardiographic, and Neurohormonal Effects of Istaroxime, a Novel Intravenous Inotropic and Lusitropic Agent: A Randomized Controlled Trial in Patients Hospitalized With Heart Failure - American College of Cardiology [acc.org]

- 6. Rationale and design of the hemodynamic, echocardiographic and neurohormonal effects of istaroxime, a novel intravenous inotropic and lusitropic agent: a randomized controlled trial in patients hospitalized with heart failure (HORIZON-HF) trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Safety and efficacy of istaroxime in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]

Istaroxime's Effect on Intracellular Calcium Handling and Cycling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Istaroxime is a novel intravenous inotropic agent with a unique dual mechanism of action that holds promise for the treatment of acute heart failure. It enhances both cardiac contraction (inotropy) and relaxation (lusitropy) by modulating intracellular calcium (Ca²⁺) cycling through two primary targets: the inhibition of the Na⁺/K⁺-ATPase pump and the stimulation of the sarcoplasmic reticulum Ca²⁺-ATPase isoform 2a (SERCA2a). This guide provides an in-depth technical overview of istaroxime's effects on intracellular calcium handling, presenting quantitative data from preclinical and clinical studies, detailing experimental protocols for assessing its activity, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action: A Dual Approach to Calcium Modulation

Istaroxime's therapeutic effects stem from its ability to concurrently influence two key regulators of cardiomyocyte Ca²⁺ concentration.[1][2][3][4][5][6]

-

Inhibition of Na⁺/K⁺-ATPase: Istaroxime inhibits the Na⁺/K⁺-ATPase, an enzyme responsible for maintaining the sodium and potassium gradients across the sarcolemma.[1][4][5] This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium alters the electrochemical gradient for the sodium-calcium exchanger (NCX), causing it to operate in reverse mode, bringing more Ca²⁺ into the cell and reducing Ca²⁺ extrusion.[7] The resulting increase in cytosolic Ca²⁺ during systole enhances the binding of Ca²⁺ to troponin C, leading to a more forceful myocardial contraction (positive inotropic effect).[3][8]

-

Stimulation of SERCA2a: Uniquely, istaroxime also stimulates SERCA2a, the pump responsible for sequestering Ca²⁺ from the cytosol back into the sarcoplasmic reticulum (SR) during diastole.[1][4][5] It achieves this by relieving the inhibitory effect of phospholamban (PLN) on SERCA2a.[9][10][11] By promoting the dissociation of PLN from SERCA2a, istaroxime enhances the pump's activity, leading to faster Ca²⁺ reuptake into the SR.[9][10][11] This accelerated sequestration of cytosolic Ca²⁺ contributes to improved myocardial relaxation (positive lusitropic effect) and also increases the SR Ca²⁺ load available for subsequent contractions.[7]

This dual action allows istaroxime to improve both systolic and diastolic function, a key advantage over traditional inotropes that often increase contractility at the expense of impaired relaxation and increased myocardial oxygen demand.[7]

Quantitative Data on Istaroxime's Effects

The following tables summarize the quantitative effects of istaroxime on its molecular targets and on cardiac function from various studies.

Table 1: In Vitro Effects of Istaroxime on Na⁺/K⁺-ATPase and SERCA2a Activity

| Parameter | Species/System | Concentration | Effect | Reference |

| Na⁺/K⁺-ATPase Inhibition | ||||

| IC₅₀ | Dog Kidney | 0.43 ± 0.15 µM | Inhibition of Na⁺/K⁺-ATPase activity | [1] |

| IC₅₀ | Guinea Pig Kidney | 8.5 µM | Inhibition of Na⁺/K⁺-ATPase activity | [1] |

| SERCA2a Stimulation | ||||

| EC₅₀ | Recombinant SERCA2a/PLN | 39 nM | Reversal of PLN-induced shift in KdCa | [12] |

| Co-immunoprecipitation | Dog Cardiac SR Vesicles | 1 nM | -22% reduction in SERCA2a-PLN interaction | [9] |

| Co-immunoprecipitation | Dog Cardiac SR Vesicles | 10 nM | -40% reduction in SERCA2a-PLN interaction | [9] |

| Co-immunoprecipitation | Dog Cardiac SR Vesicles | 100 nM | -43% reduction in SERCA2a-PLN interaction | [9] |

Table 2: Effects of Istaroxime on Intracellular Calcium Transients

| Parameter | Model System | Concentration | Effect | Reference |

| Ca²⁺ Transient Amplitude | plna R14del embryonic zebrafish | 100 µM | Significant increase | [13] |

| Diastolic Ca²⁺ Levels | plna R14del embryonic zebrafish | 100 µM | No significant change | [13] |

| Tau of Ca²⁺ Decay | plna R14del embryonic zebrafish | 100 µM | Significant decrease (faster decay) | [13] |

| Diastolic Ca²⁺ | STZ-induced diabetic rat myocytes | 100 nmol/L | Blunted STZ-induced enhancement | [14] |

Table 3: Hemodynamic and Echocardiographic Effects of Istaroxime in Clinical Trials

| Parameter | Clinical Trial | Dose | Change from Baseline | p-value | Reference |

| Hemodynamic Parameters | |||||

| Pulmonary Capillary Wedge Pressure (PCWP) | HORIZON-HF | Combined doses | -3.7 mmHg (vs. -0.2 mmHg for placebo) | 0.001 | [15] |

| Systolic Blood Pressure (SBP) | HORIZON-HF | Combined doses | +9.2 mmHg (vs. +2.1 mmHg for placebo) | 0.008 | [15] |

| Cardiac Index | HORIZON-HF | Combined doses | +0.12 L/min/m² (vs. +0.03 L/min/m² for placebo) | 0.57 | [15] |

| SBP AUC (6h) | SEISMiC | 1.0 µg/kg/min | 53.1 mmHg x hour (vs. 30.9 mmHg x hour for placebo) | 0.017 | [3] |

| SBP at 6h | SEISMiC | 1.0 µg/kg/min | +12.3 mmHg (vs. +7.5 mmHg for placebo) | 0.045 | [3] |

| Cardiac Index | SEISMiC | 1.0 µg/kg/min | +0.21 L/min/m² | 0.016 | [3] |

| Echocardiographic Parameters | |||||

| E' velocity | HORIZON-HF | Combined doses | +0.5 cm/sec (vs. -0.7 cm/sec for placebo) | 0.048 | [15] |

| E/e' ratio | Phase 2b | 0.5 µg/kg/min | -4.55 (vs. -1.55 for placebo) | 0.029 | [16][17] |

| E/e' ratio | Phase 2b | 1.0 µg/kg/min | -3.16 (vs. -1.08 for placebo) | 0.009 | [16][17] |

| Left Atrial Area | SEISMiC | 1.0 µg/kg/min | -1.8 cm² | 0.008 | [3] |

| Left Ventricular End-Systolic Volume | SEISMiC | 1.0 µg/kg/min | -12.0 ml | 0.034 | [3] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the effects of istaroxime.

Measurement of Na⁺/K⁺-ATPase Activity

The activity of Na⁺/K⁺-ATPase is typically determined by measuring the rate of ATP hydrolysis, which can be quantified by the liberation of inorganic phosphate (Pi).

Protocol: Colorimetric Assay of Pi Liberation

-

Preparation of Reaction Mixtures: Two sets of reaction mixtures are prepared.

-

Mixture A (Total ATPase activity): Contains buffer (e.g., 30 mM imidazole-HCl), salts to support enzyme activity (e.g., 130 mM NaCl, 20 mM KCl, 4 mM MgCl₂), and the enzyme source (e.g., tissue homogenate or microsomal fraction).

-

Mixture B (Ouabain-insensitive ATPase activity): Identical to Mixture A but includes a high concentration of ouabain (e.g., 1 mM), a specific inhibitor of Na⁺/K⁺-ATPase.[18]

-

-

Enzyme Reaction:

-

Stopping the Reaction: The reaction is terminated by adding a strong acid, such as perchloric acid.[19]

-

Quantification of Inorganic Phosphate (Pi): The amount of Pi released is measured using a colorimetric method, such as the Fiske-Subbarow method, which involves the formation of a colored phosphomolybdate complex that can be quantified spectrophotometrically.[2]

-

Calculation of Na⁺/K⁺-ATPase Activity: The specific activity of Na⁺/K⁺-ATPase is calculated as the difference between the total ATPase activity (Mixture A) and the ouabain-insensitive ATPase activity (Mixture B).[19]

Measurement of SERCA2a Activity in Cardiac Microsomes

SERCA2a activity is assessed by measuring the rate of Ca²⁺ uptake into sarcoplasmic reticulum vesicles.

Protocol: ⁴⁵Ca²⁺ Uptake Assay

-

Preparation of Cardiac Microsomes: Cardiac tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is enriched in SR vesicles.[20]

-

Reaction Mixture: The microsomes are resuspended in a buffer containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), potassium oxalate (to precipitate intra-vesicular Ca²⁺ and prevent back-inhibition), and varying concentrations of free Ca²⁺ buffered with EGTA. The mixture also includes ⁴⁵Ca²⁺ as a tracer.[21]

-

Initiation and Termination of Reaction:

-

The reaction is initiated by the addition of the microsomal preparation to the reaction mixture at 37°C.

-

At specific time points, aliquots of the reaction mixture are rapidly filtered through microporous filters to separate the vesicles from the extra-vesicular medium.

-

The filters are washed to remove non-sequestered ⁴⁵Ca²⁺.

-

-

Quantification of Ca²⁺ Uptake: The amount of ⁴⁵Ca²⁺ retained on the filters (representing Ca²⁺ taken up by the vesicles) is determined by liquid scintillation counting.

-

Data Analysis: The rate of Ca²⁺ uptake is plotted against the free Ca²⁺ concentration to determine kinetic parameters such as Vmax (maximal uptake rate) and KdCa (Ca²⁺ concentration at half-maximal activity). The effect of istaroxime is evaluated by including it in the reaction mixture at various concentrations.

Co-immunoprecipitation of SERCA2a and Phospholamban

This technique is used to assess the physical interaction between SERCA2a and PLN in the presence and absence of istaroxime.

Protocol: Co-immunoprecipitation

-

Sample Preparation: Cardiac microsomes are solubilized using a mild non-ionic detergent (e.g., DDM) to preserve protein-protein interactions.

-

Immunoprecipitation:

-

Washing: The beads are washed several times with a wash buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both SERCA2a and PLN to detect the co-precipitated protein.[8] The effect of istaroxime is determined by pre-incubating the solubilized lysates with the compound before immunoprecipitation.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways and experimental procedures described in this guide.

Caption: Istaroxime's dual mechanism of action on cardiac myocyte calcium handling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety and efficacy of istaroxime in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Istaroxime, a first in class new chemical entity exhibiting SERCA-2 activation and Na-K-ATPase inhibition: a new promising treatment for acute heart failure syndromes? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Co-Expression of SERCA Isoforms, Phospholamban and Sarcolipin in Human Skeletal Muscle Fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. boa.unimib.it [boa.unimib.it]

- 13. researchgate.net [researchgate.net]

- 14. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hemodynamic, Echocardiographic, and Neurohormonal Effects of Istaroxime, a Novel Intravenous Inotropic and Lusitropic Agent: A Randomized Controlled Trial in Patients Hospitalized With Heart Failure - American College of Cardiology [acc.org]

- 16. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Istaroxime Phase 2b Study Results Presented in Late Breaker Clinical Trial Session at the ESC Heart Failure Congress [prnewswire.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Activation of Ca2+ transport in cardiac microsomes enriches functional sets of ER and SR proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measuring Ca2+-dependent Ca2+-uptake activity in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Binding Sites of Istaroxime on the Na+/K+ Pump

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istaroxime is a novel inotropic agent currently under investigation for the treatment of acute heart failure.[1][2][3] It exhibits a unique dual mechanism of action, functioning as both an inhibitor of the Na+/K+ pump (also known as Na+/K+-ATPase) and a stimulator of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA2a).[1][2][3] This dual activity leads to an increase in cardiac contractility (inotropic effect) and improved diastolic relaxation (lusitropic effect). This technical guide provides a comprehensive overview of the molecular binding sites of Istaroxime on the Na+/K+ pump, detailing the key interactions, experimental methodologies used for their discovery, and the downstream signaling consequences of this binding event.

Istaroxime's Binding Pocket on the Na+/K+ Pump

Istaroxime binds to the extracellular side of the Na+/K+ pump, specifically to the E2P conformational state of the α-subunit. This binding pocket is located within the transmembrane domain of the protein.

Key Interacting Residues

Analysis of the crystal structures of the Na+/K+-ATPase in complex with Istaroxime (PDB IDs: 7WYS and 7WYX) reveals the specific amino acid residues that form the binding site. The interactions are a combination of hydrogen bonds and hydrophobic interactions, which stabilize the drug within the binding pocket.

Table 1: Key Amino Acid Residues of the Na+/K+ Pump α-Subunit Interacting with Istaroxime

| Interacting Residue | Type of Interaction |

| Transmembrane Helix 1 (TM1) | |

| Gln116 | Hydrogen Bond |

| Asn127 | Hydrogen Bond |

| Transmembrane Helix 2 (TM2) | |

| Asp126 | Hydrogen Bond |

| Transmembrane Helix 4 (TM4) | |

| Phe359 | Hydrophobic Interaction |

| Transmembrane Helix 5 (TM5) | |

| Phe789 | Hydrophobic Interaction |

| Arg880 | Hydrogen Bond |

| Transmembrane Helix 6 (TM6) | |

| Asp810 | Hydrogen Bond with the aminoalkyloxime group |

| Asp814 | Hydrogen Bond with the aminoalkyloxime group |

Note: Residue numbering may vary slightly depending on the specific isoform and species.

The aminoalkyloxime group of Istaroxime extends deep into the cation-binding site, directly interacting with key residues involved in ion transport, such as Asp810 and Asp814.[4] This orientation is crucial for its inhibitory effect on the pump's activity.

Quantitative Binding Data

The inhibitory potency of Istaroxime on the Na+/K+ pump has been quantified in several studies. The half-maximal inhibitory concentration (IC50) values vary depending on the tissue source and experimental conditions.

Table 2: IC50 Values for Istaroxime Inhibition of Na+/K+ Pump Activity

| Enzyme Source | IC50 (nM) | Reference |

| Porcine cerebral cortex | 407.5 ± 110 | [5] |

| Porcine cerebral cortex | 430 ± 115 | [5] |

| Guinea pig cardiac myocytes (for INaK) | 32,000 ± 4,000 | [6] |

INaK refers to the Na+/K+ pump current.

There is evidence to suggest that Istaroxime may exhibit selectivity for the α1 isoform of the Na+/K+ pump, which is the predominant isoform in the heart.[7] However, more detailed studies with purified isoforms are needed to fully characterize its isoform selectivity profile.

Experimental Protocols

The elucidation of the Istaroxime binding site has been made possible through a combination of advanced experimental techniques.

X-ray Crystallography of the Istaroxime-Na+/K+ Pump Complex

Objective: To determine the three-dimensional structure of Istaroxime bound to the Na+/K+ pump at atomic resolution.

Methodology:

-

Protein Purification: The Na+/K+-ATPase is purified from a rich source, such as pig kidney medulla, using differential centrifugation and detergent solubilization.

-

Complex Formation: The purified enzyme is incubated with a saturating concentration of Istaroxime to ensure the formation of the drug-protein complex. The complex is stabilized in the E2P conformational state using phosphate analogs like beryllium fluoride (BeF3-).

-

Crystallization: The Istaroxime-Na+/K+-ATPase complex is crystallized using the hanging-drop vapor diffusion method. This involves mixing the protein complex with a precipitant solution and allowing it to equilibrate against a larger reservoir of the precipitant, leading to the slow formation of protein crystals.

-

Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded. The diffraction data is then processed to calculate the electron density map, from which the atomic model of the protein-drug complex is built and refined.

Na+/K+ Pump Activity Assay

Objective: To measure the inhibitory effect of Istaroxime on the enzymatic activity of the Na+/K+ pump.

Methodology:

-

Enzyme Preparation: A preparation of Na+/K+-ATPase, often from porcine cerebral cortex, is used as the enzyme source.

-

Reaction Mixture: The assay is performed in a buffer containing ATP, Mg2+, Na+, and K+ ions.

-

Inhibition: Varying concentrations of Istaroxime are added to the reaction mixture.

-

Measurement of ATP Hydrolysis: The enzymatic activity is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is typically done using a colorimetric method, where the Pi reacts with a reagent to produce a colored product that can be quantified spectrophotometrically.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the Istaroxime concentration and fitting the data to a sigmoidal dose-response curve.

Site-Directed Mutagenesis

Objective: To identify key amino acid residues involved in Istaroxime binding by observing the effect of specific mutations on its inhibitory activity.

Methodology:

-

Mutant Construction: The cDNA encoding the α-subunit of the Na+/K+ pump is used as a template. Specific amino acid residues in the putative binding site are replaced with other amino acids (e.g., alanine) using PCR-based site-directed mutagenesis techniques.

-

Expression of Mutant Pumps: The mutated cDNAs are expressed in a suitable cell line, such as yeast or mammalian cells, that lacks endogenous Na+/K+ pump activity or is resistant to the wild-type pump's inhibitor.

-

Functional Analysis: The activity of the mutant pumps is measured in the presence and absence of Istaroxime using the Na+/K+ pump activity assay described above.

-

Data Interpretation: A significant increase in the IC50 value for a particular mutant compared to the wild-type enzyme indicates that the mutated residue is important for Istaroxime binding.

Signaling Pathways and Logical Relationships

The inhibition of the Na+/K+ pump by Istaroxime initiates a cascade of events within the cardiomyocyte, ultimately leading to increased contractility.

Signaling Pathway of Istaroxime-Mediated Na+/K+ Pump Inhibition

Caption: Istaroxime inhibits the Na+/K+ pump, leading to increased intracellular calcium and enhanced contractility.

Experimental Workflow for Binding Site Identification

Caption: A stepwise experimental approach to identify and validate the binding site of Istaroxime on the Na+/K+ pump.

Conclusion

The molecular binding site of Istaroxime on the Na+/K+ pump has been well-characterized through a combination of structural biology and biochemical approaches. Its unique binding orientation, with the aminoalkyloxime group extending into the cation-binding site, provides a clear rationale for its inhibitory mechanism. This detailed understanding of the drug-target interaction is invaluable for the rational design of next-generation Na+/K+ pump inhibitors with improved efficacy and safety profiles for the treatment of cardiovascular diseases. Further research into the isoform selectivity and the intricate details of the downstream signaling pathways will continue to refine our knowledge of this promising therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Istaroxime, a first in class new chemical entity exhibiting SERCA-2 activation and Na-K-ATPase inhibition: a new promising treatment for acute heart failure syndromes? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7wys - Crystal structures of Na+,K+-ATPase in complex with istaroxime - Summary - Protein Data Bank Japan [pdbj.org]

- 5. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor istaroxime: in vitro and in vivo properties and cross talk with the membrane androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ouabain Binding Site in a Functioning Na+/K+ ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

Istaroxime: A Deep Dive into its Novel Mechanism for Relieving Phospholamban Inhibition

For Immediate Release

This technical guide provides an in-depth analysis of istaroxime, a novel luso-inotropic agent, and its unique mechanism of action centered on the relief of phospholamban (PLB) inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a). This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of cardiology, pharmacology, and drug discovery.

Executive Summary

Heart failure is often characterized by impaired calcium cycling within cardiomyocytes. A key contributor to this dysfunction is the reduced activity of SERCA2a, the enzyme responsible for re-sequestering calcium into the sarcoplasmic reticulum (SR) during diastole. This activity is, in part, regulated by phospholamban (PLB), an endogenous inhibitor of SERCA2a. Istaroxime emerges as a first-in-class small molecule that directly addresses this issue. It possesses a dual mechanism of action: inhibition of the Na+/K+-ATPase pump and, uniquely, stimulation of SERCA2a activity. This guide will focus on the latter, detailing how istaroxime alleviates the inhibitory effect of PLB on SERCA2a, thereby enhancing calcium reuptake and improving both systolic and diastolic function.

The SERCA2a-Phospholamban Regulatory Axis

The intricate balance of intracellular calcium is paramount for proper cardiac function. The SERCA2a pump plays a critical role in this process by actively transporting Ca2+ from the cytosol back into the SR, leading to myocardial relaxation (lusitropy) and ensuring sufficient calcium stores for subsequent contractions (inotropy).

In its dephosphorylated state, PLB binds to SERCA2a, significantly reducing its affinity for Ca2+ and thus inhibiting its activity. This inhibition is physiologically relieved through the phosphorylation of PLB by protein kinase A (PKA) during β-adrenergic stimulation, which causes a conformational change in PLB, leading to its dissociation from SERCA2a. In heart failure, SERCA2a expression and activity are often reduced, and the inhibitory effect of PLB can be exacerbated.

Istaroxime's Novel Intervention

Istaroxime represents a significant advancement by directly targeting the SERCA2a/PLB complex. Unlike traditional inotropes that often rely on cAMP-dependent pathways, istaroxime's stimulation of SERCA2a is independent of PKA and PLB phosphorylation.

dot

The primary mechanism involves istaroxime binding to the SERCA2a/PLB complex, which promotes the dissociation of PLB from SERCA2a. This action effectively mimics the effect of PLB phosphorylation but through a distinct, direct molecular interaction. By removing the inhibitory PLB, istaroxime restores SERCA2a's affinity for Ca2+ and enhances the rate of calcium sequestration into the SR.

Quantitative Analysis of Istaroxime's Effect on SERCA2a

Preclinical studies have provided robust quantitative data demonstrating istaroxime's efficacy in stimulating SERCA2a activity. These findings underscore the direct impact of the drug on the SERCA2a/PLB complex.

| Parameter | Preparation | Istaroxime Concentration | Result | Significance | Reference |

| SERCA2a Vmax | Healthy Dog Cardiac SR Vesicles | 100 nM | +28% | P < 0.01 | |

| SERCA2a Vmax | Failing Dog Cardiac SR Vesicles | 1 nM | +34% | P < 0.01 | |

| SERCA2a/PLB Co-immunoprecipitation | Dog Cardiac SR Vesicles | 1 nM | -22% | P < 0.05 | |

| SERCA2a/PLB Co-immunoprecipitation | Dog Cardiac SR Vesicles | 10 nM | -40% | P < 0.01 | |

| SERCA2a/PLB Co-immunoprecipitation | Dog Cardiac SR Vesicles | 100 nM | -43% | P < 0.01 |

Experimental Protocols

The following are summaries of the key experimental methodologies used to elucidate istaroxime's mechanism of action on the SERCA2a/PLB complex.

SERCA2a ATPase Activity Measurement

The activity of SERCA2a is determined by measuring the rate of 32P-ATP hydrolysis in cardiac microsomes.

dot

Methodology:

-

Cardiac microsomes are isolated from healthy or failing heart tissue.

-

Aliquots of microsomes are pre-incubated with varying concentrations of istaroxime (from 0.0001 to 100 nM) for 5 minutes at 4°C.

-

The ATPase reaction is initiated by the addition of 32P-labeled ATP in a buffer containing various free Ca2+ concentrations.

-

The reaction is stopped, and the amount of inorganic phosphate (32Pi) released is quantified to determine the rate of ATP hydrolysis.

-

To determine the specific activity of SERCA2a, the assay is also performed in the presence of cyclopiazonic acid (CPA), a specific SERCA inhibitor. The CPA-inhibited fraction of ATPase activity is considered to be SERCA2a activity.

-

Calcium activation curves are generated by plotting SERCA2a activity against the free Ca2+ concentration. These curves are then fitted to a sigmoidal equation to calculate the maximal velocity (Vmax) and the Ca2+ affinity (Kd(Ca2+)).

SERCA2a/PLB Co-immunoprecipitation

This technique is used to quantify the physical interaction between SERCA2a and PLB in the presence and absence of istaroxime.

Methodology:

-

Cardiac sarcoplasmic reticulum vesicles are solubilized to preserve protein-protein interactions.

-

The solubilized proteins are incubated with an antibody specific for SERCA2a.

-

Protein A/G-agarose beads are added to precipitate the SERCA2a-antibody complex.

-

The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane.

-

Western blotting is performed using antibodies against both SERCA2a and PLB to detect the amount of PLB that co-precipitated with SERCA2a.

-

The intensity of the PLB band is quantified and normalized to the amount of precipitated SERCA2a to determine the extent of the interaction.

Signaling Pathway and Logical Relationships

Istaroxime's dual mechanism of action results in both enhanced contractility (inotropy) and improved relaxation (lusitropy). The relief of PLB inhibition is central to its lusitropic effect and contributes to its inotropic effect by increasing SR calcium loading.

dot

Clinical Implications and Future Directions

The unique mechanism of istaroxime, particularly its ability to enhance SERCA2a function by relieving PLB inhibition, holds significant promise for the treatment of acute heart failure. Clinical trials have demonstrated that istaroxime can improve hemodynamic parameters, such as increasing systolic blood pressure and cardiac index, while decreasing heart rate and pulmonary capillary wedge pressure.

The cAMP-independent nature of its SERCA2a stimulation may offer a better safety profile compared to traditional inotropes, potentially avoiding adverse effects such as increased myocardial oxygen consumption and arrhythmogenesis. Further research and large-scale clinical trials are warranted to fully elucidate the long-term benefits and safety of istaroxime in the management of heart failure.

Conclusion

Istaroxime represents a novel therapeutic strategy for heart failure by directly targeting the dysfunctional calcium handling that is a hallmark of the disease. Its ability to relieve phospholamban's inhibition of SERCA2a, independent of the classical β-adrenergic pathway, provides a targeted and potentially safer approach to improving both cardiac contraction and relaxation. The quantitative data and experimental evidence strongly support this mechanism, paving the way for a new class of luso-inotropic agents.

A Technical Guide to the Basic Science Research Applications of Istaroxime Oxalate

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Istaroxime Oxalate: A Dual-Action Inotrope and Lusitrope

This compound is a novel, first-in-class intravenous agent under investigation for the treatment of acute heart failure.[1] Its unique pharmacological profile stems from a dual mechanism of action: inhibition of the Na+/K+-ATPase pump and stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[2][3] This combined action addresses two fundamental defects in the failing cardiomyocyte: impaired contractility (inotropy) and impaired relaxation (lusitropy).[4][5]

The inhibition of the Na+/K+-ATPase leads to a modest increase in intracellular sodium, which in turn modulates the Na+/Ca2+ exchanger (NCX) to increase intracellular calcium concentration, thereby enhancing myocardial contractility.[2] Concurrently, and uniquely, Istaroxime stimulates SERCA2a activity.[6] This is achieved by relieving the inhibitory effect of phospholamban (PLB) on SERCA2a, a mechanism that is independent of the cAMP/PKA pathway.[7][8][9] The enhanced SERCA2a activity leads to more rapid sequestration of calcium from the cytosol into the sarcoplasmic reticulum during diastole, promoting myocardial relaxation.[10] This dual action allows for an increase in systolic function without the detrimental effects on diastolic function and myocardial oxygen consumption often seen with traditional inotropic agents.[11]

Quantitative Analysis of Istaroxime's Bioactivity

The following tables summarize the key quantitative data regarding the bioactivity of Istaroxime from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory and Stimulatory Activity of Istaroxime

| Target | Parameter | Species/Tissue | Value | Reference(s) |

| Na+/K+-ATPase | IC50 | Not Specified | 0.11 µM | [12][13] |

| Na+/K+-ATPase | IC50 | Dog Kidney | 0.43 ± 0.15 µM | [12][13] |

| Na+/K+-ATPase | IC50 | Guinea Pig Kidney | 8.5 µM | [13] |

| Na+/K+-ATPase | IC50 | Porcine Cerebral Cortex | 407.5 nM | [14] |

| SERCA2a | EC50 (for reversing PLN-induced shift in KdCa) | Not Specified | 39 nM | [15] |

Table 2: Preclinical Effects of Istaroxime in Animal Models of Heart Failure

| Animal Model | Parameter | Istaroxime Dose/Concentration | Effect | Reference(s) |

| Guinea Pigs with Aortic Banding | SERCA2a Vmax | 100 nmol/L | Normalized the depressed (-32%) Vmax and increased SERCA activity (+17%) | [2] |

| Streptozotocin-induced Diabetic Rats | SERCA2a Vmax | 500 nmol/L | Increased Vmax by 25% | [6] |

| Streptozotocin-induced Diabetic Rats | Diastolic Dysfunction | 0.11 mg/kg/min (IV) | Reduced diastolic dysfunction | [1][6] |

| Cardiomyopathic Hamsters (Bio TO.2) | Cardiac Function | 30 mg/kg/day (oral) | Improved LV systolic pressure, +dP/dt, -dP/dt, and coronary flow rate | [4] |

| Conscious Dogs with Healed Myocardial Infarction | Inotropic Effect (ED80) | 1.89 mg/kg | Exerted an immediate and long-lasting inotropic effect | [2] |

Table 3: Hemodynamic and Echocardiographic Effects of Istaroxime in Human Clinical Trials

| Clinical Trial/Study | Parameter | Istaroxime Dose | Change from Baseline/Placebo | Reference(s) |

| HORIZON-HF | Pulmonary Capillary Wedge Pressure (PCWP) | 0.5, 1.0, 1.5 µg/kg/min | Decreased by 3.2, 3.3, and 4.7 mmHg respectively | [5] |

| HORIZON-HF | Systolic Blood Pressure (SBP) | 1.0, 1.5 µg/kg/min | Significantly increased | [16] |

| HORIZON-HF | Heart Rate (HR) | 0.5, 1.0, 1.5 µg/kg/min | Significantly decreased | [16] |

| HORIZON-HF | LV End-Systolic Volume | 1.0 µg/kg/min | Reduced by 15.8 ± 22.7 mL vs. -2.1 ± 25.5 mL for placebo | [16] |

| SEISMiC Trial | Systolic Blood Pressure (SBP) AUC at 24h | 1.0 µg/kg/min | 291.2 vs. 208.7 mmHg x hour for placebo | [17] |

| SEISMiC Trial | Cardiac Index | 1.0 µg/kg/min | Increased by 0.21 L/min/m² vs. placebo | [17] |

| Meta-analysis of RCTs | Left Ventricular Ejection Fraction (LVEF) | Various | Mean Difference: +1.26% | [11] |

| Meta-analysis of RCTs | E/A Ratio | Various | Mean Difference: -0.39 | [11] |

| Meta-analysis of RCTs | LV End-Systolic Volume (LVESV) | Various | Mean Difference: -11.84 mL | [11] |

Detailed Experimental Protocols

Measurement of Na+/K+-ATPase Activity (Colorimetric Assay)

This protocol is adapted from commercially available kits and published methodologies for determining Na+/K+-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[18][19][20][21]

1. Reagent Preparation:

-

Assay Buffer: Typically contains imidazole-HCl, NaCl, KCl, and MgCl2 at physiological pH.

-

Substrate Solution: ATP solution.

-

Inhibitor Solution: Ouabain, a specific inhibitor of Na+/K+-ATPase.

-

Dye Reagent: A reagent that forms a colored complex with inorganic phosphate (e.g., Malachite Green-based).

-

Phosphate Standard: A solution of known phosphate concentration for generating a standard curve.

2. Sample Preparation:

-

Tissue Homogenates: Homogenize tissue samples in ice-cold assay buffer. Centrifuge to remove cellular debris and collect the supernatant containing the microsomal fraction.

-

Cell Lysates: Lyse cells using sonication or appropriate lysis buffers. Centrifuge to pellet debris and use the supernatant.

-

Protein Quantification: Determine the protein concentration of the sample lysates to normalize enzyme activity.

3. Assay Procedure:

-

Prepare two sets of reaction tubes for each sample: one for total ATPase activity and one for ouabain-insensitive ATPase activity.

-

To the "total activity" tubes, add the sample and assay buffer.

-

To the "ouabain-insensitive" tubes, add the sample, assay buffer, and ouabain solution.

-

Pre-incubate the tubes at 37°C for a short period.

-

Initiate the reaction by adding the ATP substrate solution to all tubes.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the dye reagent. This reagent also initiates the color development.

-

Incubate at room temperature for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.

-

Prepare a standard curve using the phosphate standards.

4. Data Analysis:

-

Calculate the amount of phosphate released in each sample using the standard curve.

-

Calculate the total ATPase activity and the ouabain-insensitive ATPase activity.

-

The Na+/K+-ATPase activity is the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.

-

Normalize the Na+/K+-ATPase activity to the protein concentration of the sample.

Measurement of SERCA2a Activity (45Ca2+ Uptake Assay)

This protocol outlines a common method for assessing SERCA2a activity by measuring the uptake of radioactive calcium (45Ca2+) into sarcoplasmic reticulum vesicles.[22][23]

1. Reagent Preparation:

-

Uptake Buffer: A buffer containing MOPS or HEPES, KCl, MgCl2, NaN3 (to inhibit mitochondrial Ca2+ uptake), and potassium oxalate (to precipitate Ca2+ within the vesicles).

-

45CaCl2 Solution: A stock solution of radioactive calcium.

-

ATP Solution: A concentrated solution of ATP.

-

Stopping Solution: A cold solution to halt the reaction, typically containing EGTA and LaCl3.

-

Washing Buffer: A cold buffer for washing the filters.

2. Sample Preparation:

-

Prepare sarcoplasmic reticulum (SR) vesicles from cardiac tissue homogenates through differential centrifugation.

-

Determine the protein concentration of the SR vesicle preparation.

3. Assay Procedure:

-

Prepare reaction tubes containing the uptake buffer and varying concentrations of free Ca2+ (buffered with EGTA).

-

Add the SR vesicle preparation to each tube.

-

Add 45CaCl2 to each tube.

-

Pre-incubate the mixture at 37°C.

-

Initiate the Ca2+ uptake by adding ATP.

-

At specific time points (e.g., 1, 2, and 5 minutes), take aliquots of the reaction mixture and rapidly filter them through a nitrocellulose membrane.

-

Immediately wash the filters with cold washing buffer to remove extra-vesicular 45Ca2+.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

-

Calculate the amount of 45Ca2+ taken up by the SR vesicles at each time point and each free Ca2+ concentration.

-

The rate of Ca2+ uptake represents the SERCA2a activity.

-

Plot the Ca2+ uptake rate as a function of the free Ca2+ concentration to determine the Vmax (maximal velocity) and EC50 (Ca2+ concentration for half-maximal activity).

Visualizing Istaroxime's Mechanism and Evaluation

Signaling Pathway of Istaroxime's Dual Action

References

- 1. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Istaroxime (PST2744) hydrochloride| Na-K ATPase inhibitor | Probechem Biochemicals [probechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Chronic istaroxime improves cardiac function and heart rate variability in cardiomyopathic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Safety and Efficacy of Istaroxime in Patients With Acute Heart Failure: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor istaroxime: in vitro and in vivo properties and cross talk with the membrane androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. boa.unimib.it [boa.unimib.it]

- 16. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Safety and efficacy of istaroxime in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cohesionbio.com [cohesionbio.com]

- 19. assaygenie.com [assaygenie.com]

- 20. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. Calcium Uptake in Crude Tissue Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Measuring Ca2+-dependent Ca2+-uptake activity in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Istaroxime in Animal Models of Heart Failure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istaroxime is a novel luso-inotropic agent under investigation for the treatment of acute heart failure. Its dual mechanism of action involves the inhibition of Na+/K+-ATPase and the stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2][3] This unique profile leads to an increase in myocardial contractility (inotropic effect) and enhanced myocardial relaxation (lusitropic effect).[4][5] Preclinical studies in various animal models of heart failure have been instrumental in characterizing the pharmacological profile of Istaroxime and establishing its potential therapeutic efficacy.[6] These application notes provide a detailed overview of the dosages, administration routes, and experimental protocols for the use of Istaroxime in relevant animal models of heart failure.

I. Quantitative Data Summary

The following tables summarize the key quantitative data regarding Istaroxime dosage, administration, and its effects in various animal models of heart failure.

Table 1: Istaroxime Dosage and Administration in Animal Models

| Animal Model | Heart Failure Induction Method | Route of Administration | Dosage | Infusion/Treatment Duration | Reference |

| Canine | Chronic Heart Failure | Intravenous (IV) Infusion | 1, 3, and 4 µg/kg/min | 24 hours | [7] |

| Canine | Chronic Ischemic Heart Failure | Not specified | Not specified | Not specified | [2] |

| Canine | Chronic Atrioventricular Block | Intravenous (IV) Infusion | 3 µg/kg/min | Not specified | [7] |

| Rat | Streptozotocin-induced Diabetic Cardiomyopathy | Intravenous (IV) Infusion | 0.11 mg/kg/min | 15 minutes | [8] |

| Hamster | Genetically Cardiomyopathic (BIO TO.2) | Oral | 30 mg/kg/day | 34 weeks | [7] |

| Guinea Pig | Not applicable (in vitro studies) | Not applicable | Not applicable | Not applicable | [9] |

Table 2: Effects of Istaroxime on Cardiac Function in Animal Models

| Animal Model | Dosage | Key Findings | Reference |

| Canine (Chronic Heart Failure) | 3 µg/kg/min (IV) | Increased LV dP/dtmax by ~50% and LV -dP/dtmax by ~20% without changes in heart rate or blood pressure. | [7] |

| Canine (Chronic Heart Failure) | Not specified | Dose-dependent reductions in left ventricular end-diastolic and end-systolic volumes and a significant increase in left ventricular ejection fraction. | [6] |

| Rat (Diabetic Cardiomyopathy) | 0.11 mg/kg/min (IV) | Improved diastolic dysfunction. | [8] |

| Hamster (Cardiomyopathic) | 30 mg/kg (Oral) | Prolonged survival rate by 32%. | [7] |

II. Experimental Protocols

This section provides detailed methodologies for key experiments involving Istaroxime in animal models of heart failure.

Protocol 1: Induction of Ischemic Heart Failure in a Canine Model

This protocol is adapted from established methods for creating a canine model of chronic ischemic heart failure.[2]

Materials:

-

Adult mongrel dogs

-

Anesthesia: Fentanyl, Propofol, Isoflurane

-

Surgical instruments for thoracotomy

-

Suture materials

-

Ventilator

Procedure:

-

Anesthetize the dog and initiate mechanical ventilation.

-

Perform a left lateral thoracotomy to expose the heart.

-

Ligate the left anterior descending coronary artery to induce myocardial infarction.

-

Close the thoracotomy incision in layers.

-

Provide post-operative analgesia and supportive care.

-

Allow a recovery period of several weeks for the development of chronic heart failure.

-

Confirm the development of heart failure through echocardiography, monitoring for changes in left ventricular ejection fraction and dimensions.

Protocol 2: Induction of Diabetic Cardiomyopathy in a Rat Model

This protocol is based on the streptozotocin (STZ)-induced model of diabetic cardiomyopathy.[8]

Materials:

-

Male Sprague-Dawley rats

-

Streptozotocin (STZ)

-

Citrate buffer (for STZ dissolution)

-

Insulin (for management of severe hyperglycemia if necessary)

Procedure:

-